molecular formula C9H14N2 B064888 4,6-Diethylpyridin-2-amine CAS No. 185417-52-1

4,6-Diethylpyridin-2-amine

Cat. No. B064888
M. Wt: 150.22 g/mol
InChI Key: UIPGPWUHXJEAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Diethylpyridin-2-amine is a chemical compound that belongs to the family of pyridine amines. It is a synthetic molecule that has been widely used in scientific research for its unique properties. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism Of Action

The mechanism of action of 4,6-Diethylpyridin-2-amine is not fully understood. However, it is believed to act as a modulator of various biological pathways, including the activity of enzymes and receptors. It has been shown to interact with proteins such as cytochrome P450 and monoamine oxidase, which are involved in drug metabolism and neurotransmitter regulation, respectively.

Biochemical And Physiological Effects

4,6-Diethylpyridin-2-amine has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. It has also been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin, which may have implications for the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4,6-Diethylpyridin-2-amine in lab experiments is its unique properties, which make it a valuable tool for investigating various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

For research involving 4,6-Diethylpyridin-2-amine include the development of new drug candidates and the investigation of its potential neuroprotective effects.

Synthesis Methods

The synthesis of 4,6-Diethylpyridin-2-amine can be achieved through a series of chemical reactions. One of the most common methods involves the reaction of 2,6-diethylpyridine with chloroacetyl chloride in the presence of a base, such as triethylamine. The resulting product is then treated with ammonia to yield 4,6-Diethylpyridin-2-amine. Other methods of synthesis involve the use of different starting materials and reaction conditions.

Scientific Research Applications

4,6-Diethylpyridin-2-amine has been extensively studied for its potential applications in various scientific research fields. One of the primary uses of this compound is in medicinal chemistry, where it has been investigated as a potential drug candidate for various diseases, including cancer and neurological disorders. In biochemistry, 4,6-Diethylpyridin-2-amine has been used as a tool to study the structure and function of proteins and enzymes. It has also been used in pharmacology to investigate the pharmacokinetics and pharmacodynamics of drugs.

properties

CAS RN

185417-52-1

Product Name

4,6-Diethylpyridin-2-amine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4,6-diethylpyridin-2-amine

InChI

InChI=1S/C9H14N2/c1-3-7-5-8(4-2)11-9(10)6-7/h5-6H,3-4H2,1-2H3,(H2,10,11)

InChI Key

UIPGPWUHXJEAAX-UHFFFAOYSA-N

SMILES

CCC1=CC(=NC(=C1)N)CC

Canonical SMILES

CCC1=CC(=NC(=C1)N)CC

synonyms

2-Pyridinamine,4,6-diethyl-(9CI)

Origin of Product

United States

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